![molecular formula C12H12N2O2 B12114667 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety and two methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . The reaction conditions often include heating and stirring to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzo[d][1,3]dioxole moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that pyrazole derivatives, including 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole, exhibit significant antitumor properties. Pyrazoles are known to inhibit specific enzymes involved in tumor growth and proliferation. A study highlighted the synthesis of pyrazole-benzimidazolone derivatives which demonstrated potent antitumor activity, suggesting that similar compounds could be developed for cancer therapy .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The incorporation of the benzo[d][1,3]dioxole moiety enhances the compound's ability to scavenge free radicals .
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The structure of this compound allows it to interact with inflammatory pathways, potentially providing therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Material Science
Polymer Chemistry
In material science, compounds like this compound are being explored as additives in polymer formulations. Their unique chemical structure can improve the thermal stability and mechanical properties of polymers. The integration of such compounds can lead to advancements in creating materials with enhanced durability and performance .
Agricultural Chemistry
Pesticidal Activity
The synthesis of new pyrazole derivatives has been investigated for their potential use as pesticides. The biological activity exhibited by these compounds against various pests suggests that they could serve as effective agents in agricultural applications. Specifically, the combination of pyrazole with other heterocycles could lead to novel pesticides with improved efficacy and reduced environmental impact .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. In the context of anticancer activity, the compound may induce apoptosis and cause cell cycle arrest at specific phases .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)ethanol: A related compound with a similar benzo[d][1,3]dioxole moiety but different functional groups.
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: Compounds with similar structural motifs and potential biological activities.
Uniqueness
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzo[d][1,3]dioxole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction of benzo[d][1,3]dioxole derivatives with substituted hydrazines. The methodology often includes the use of solvents like glacial acetic acid and catalytic conditions to facilitate the formation of the pyrazole ring.
1. Antimicrobial Properties
Research has shown that derivatives of 1H-pyrazole exhibit significant antimicrobial activity. A study synthesized several 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives and evaluated their antibacterial effects against various Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds possess high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Compound | MIC (nM) | Target Bacteria |
---|---|---|
4e | 80 | Sarcina |
4e | 110 | Staphylococcus aureus |
6c | 90 | Sarcina |
2. Anticancer Activity
The pyrazole scaffold is recognized for its anticancer potential. Studies indicate that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines. For instance, it has been reported that certain pyrazole derivatives demonstrate antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The efficacy of these compounds is attributed to their ability to induce apoptosis in cancer cells .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies have indicated that pyrazole derivatives exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may offer therapeutic benefits by modulating inflammatory pathways .
Case Studies
Case Study 1: Antibacterial Evaluation
A series of synthesized pyrazole derivatives were tested for their antibacterial properties using agar diffusion methods. The study found that certain compounds showed potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Proliferation
In vitro studies on breast and liver cancer cell lines revealed that specific pyrazole derivatives significantly inhibited cell growth compared to standard chemotherapeutic agents. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with these compounds .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)14(13-8)10-3-4-11-12(6-10)16-7-15-11/h3-6H,7H2,1-2H3 |
InChI Key |
FRXAUDUPKRKGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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